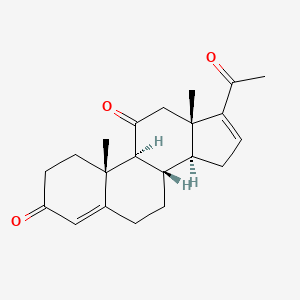

16,17-Didehydro-11-oxoprogesterone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1882-86-6 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h6,10,15,17,19H,4-5,7-9,11H2,1-3H3/t15-,17-,19+,20-,21+/m0/s1 |

InChI Key |

IKTWAVWPFLQACH-RJQCYMMPSA-N |

SMILES |

CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |

Other CAS No. |

1882-86-6 |

Origin of Product |

United States |

Synthesis and Chemical Modification of 16,17 Didehydro 11 Oxoprogesterone

Chemical Synthesis Methodologies for 16,17-Didehydro-11-oxoprogesterone

The chemical synthesis of this compound is a multi-step process that involves the careful construction of the steroid nucleus and the specific introduction of its characteristic functional groups.

Strategic Approaches to the Pregnane (B1235032) Skeleton with Δ16,17 Unsaturation

The creation of the Δ16,17 double bond within the pregnane skeleton is a key synthetic challenge. One established method involves the transformation of 17-keto steroids. In this approach, a protected 17-keto steroid is reacted with a metalated olefin to form a 21-aldehyde intermediate. This intermediate can then be converted into the desired 16-unsaturated pregnane. google.com The reaction conditions, such as temperature and the choice of solvent and reagents, are crucial for the success of this transformation. For instance, the conversion of the 21-aldehyde can be achieved by heating it with an acetate (B1210297) salt in a solvent like dimethylformamide (DMF). google.com

Another strategy involves the use of 20-halopregnane derivatives. For example, 20-bromopregna-4,9(11),17(20)-trien-3-one-21-al can be converted to the corresponding 16-unsaturated pregnane. google.com The total synthesis of related structures, such as dl-19-nor-16,17-dehydroprogesterone, has also been achieved through complex cyclization reactions, highlighting the versatility of synthetic approaches to this class of compounds. nih.gov

Introduction of the 11-Oxo Group in Steroid Scaffolds

Introducing an oxygen-containing functional group at the C11 position of the steroid nucleus is a historically difficult yet crucial step in the synthesis of many biologically active steroids. britannica.comnih.gov Chemical methods often involve multi-step sequences. Early approaches relied on starting materials that already possessed a C11 functional group. britannica.com However, methods for the direct introduction of an 11-oxo or 11-hydroxy group have been developed. These can involve complex chemical transformations, sometimes requiring the protection of other functional groups within the molecule to ensure selectivity. acs.org

The oxidation of an 11β-hydroxyl group is a common way to install the 11-oxo function. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) is known to catalyze the oxidation of the C11 hydroxyl group to a ketone. nih.gov While this is a biological process, it informs chemical strategies that aim to achieve the same transformation. Chemical oxidizing agents can be employed to convert an 11-hydroxy steroid, which can be introduced via various synthetic routes, into the desired 11-keto steroid.

Utilization of Key Precursors and Intermediates in this compound Synthesis

The synthesis of complex steroids like this compound relies on the availability of suitable starting materials and the strategic use of key intermediates.

Pregnenolone (B344588), a naturally occurring steroid synthesized from cholesterol, is a versatile precursor in the synthesis of numerous steroid hormones and their analogs. nih.gov It serves as a foundational building block for creating the progesterone (B1679170) skeleton. Through a series of enzymatic or chemical reactions, pregnenolone can be converted to progesterone. mdpi.com Further modifications can then be made to the progesterone scaffold to introduce the Δ16,17 unsaturation and the 11-oxo group. The anti-inflammatory properties of pregnenolone itself are also an area of active research, though the mechanisms are still being fully elucidated. nih.gov

16,17-Epoxy-20-ketosteroids, such as 16α,17-epoxyprogesterone, are pivotal intermediates in the synthesis of 16,17-unsaturated steroids. The opening of the epoxide ring is a key step that can lead to the formation of the desired double bond. The conformation of the steroid, particularly the orientation of the 20-carbonyl group, can influence the reactivity of the epoxide ring. nih.gov The synthesis of various progesterone derivatives often proceeds through such epoxy intermediates. nih.gov The strategic opening of this epoxide allows for the introduction of the Δ16,17 unsaturation, which is a crucial structural feature of this compound.

Biocatalytic and Biotechnological Approaches to this compound and its Analogues

Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis for modifying steroid structures. The use of microorganisms and purified enzymes can facilitate reactions at specific positions on the steroid nucleus that are challenging to achieve through chemical means.

A significant advancement in steroid synthesis was the discovery that microorganisms like Rhizopus nigricans can introduce hydroxyl groups at the C11 position of various steroids. britannica.com This microbiological oxidation was a critical development for the commercial production of cortisone (B1669442) and other 11-oxygenated steroids. britannica.com This process can be followed by a chemical oxidation step to yield the 11-oxo functionality.

The development of progestins, which are synthetic progestogens, often involves leveraging both chemical and biological transformations to create a diverse range of structures with specific activities. mdpi.comnih.gov Biotechnological approaches, including the use of genetically engineered microorganisms, continue to be an area of active research for the efficient and environmentally friendly production of complex steroid molecules.

Microbial Transformation Studies of Progesterone and its Derivatives

Microbial transformations are a cornerstone in the synthesis of functionalized steroids, prized for their high regio- and stereoselectivity. nih.govnih.gov These processes utilize whole-cell biocatalysts or isolated enzymes to introduce specific chemical modifications to a steroid nucleus, often in ways that are challenging to achieve through conventional chemical synthesis. Progesterone and its derivatives are common substrates in these biotransformation studies, leading to a diverse array of valuable steroid intermediates.

Regio- and Stereoselective Hydroxylations by Filamentous Fungi (e.g., Isaria farinosa, Mucor, Beauveria bassiana, Aspergillus, Rhizopus)

Filamentous fungi are particularly adept at hydroxylating the steroid skeleton at various positions, a critical step in the synthesis of many steroidal drugs. nih.gov The introduction of a hydroxyl group can significantly alter the biological activity, polarity, and solubility of the parent compound, and it provides a chemical handle for further modifications. rsc.org

Aspergillus and Rhizopus Species: The 11α-hydroxylation of progesterone is a well-established and industrially significant microbial transformation. nih.gov Species like Aspergillus ochraceus and Rhizopus species are known to efficiently carry out this reaction. nih.govnih.gov For instance, Aspergillus brasiliensis has been shown to transform progesterone into 11α-hydroxyprogesterone, along with other hydroxylated metabolites like 14α-hydroxyprogesterone and 21-hydroxyprogesterone. nih.govnih.gov The enzymes responsible for these hydroxylations are typically cytochrome P-450 (Cyt P-450) monooxygenases. nih.gov

Isaria farinosa : This entomopathogenic fungus has demonstrated a high capacity for the regio- and stereoselective hydroxylation of progesterone and its derivatives. mdpi.comnih.govresearchgate.net In cultures of Isaria farinosa KCh KW1.1, progesterone is transformed into 6β,11α-dihydroxyprogesterone and 6β-hydroxy-11-oxoprogesterone. mdpi.com The same strain can hydroxylate 11α-hydroxyprogesterone to 6β,11α-dihydroxyprogesterone and 17α-hydroxyprogesterone to a mixture of 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone, and 6β,12β,17α-trihydroxyprogesterone. mdpi.comnih.govresearchgate.net

Beauveria bassiana and Mucor species: Various strains of Beauveria bassiana are also utilized in the biotransformation of progesterone derivatives. For example, Beauveria bassiana KCh J1.5 has been used to transform pregn-1,4-diene-3,20-dione (Δ¹-progesterone), leading to hydroxylated products. mdpi.comnih.gov Research has shown that the biotransformation of progesterone by filamentous fungi can lead to hydroxylation at numerous positions, including 6β, 7α, 7β, 9α, 11α, 11β, 12β, 14α, 15α, 15β, 16α, 17α, and 21. mdpi.com

Table 1: Examples of Microbial Hydroxylation of Progesterone and its Derivatives

| Microorganism | Substrate | Major Product(s) |

|---|---|---|

| Aspergillus brasiliensis | Progesterone | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone nih.govnih.gov |

| Isaria farinosa KCh KW1.1 | Progesterone | 6β,11α-dihydroxyprogesterone, 6β-hydroxy-11-oxoprogesterone mdpi.com |

| Isaria farinosa KCh KW1.1 | 11α-hydroxyprogesterone | 6β,11α-dihydroxyprogesterone mdpi.comnih.govresearchgate.net |

| Isaria farinosa KCh KW1.1 | 17α-hydroxyprogesterone | 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone, 6β,12β,17α-trihydroxyprogesterone mdpi.comnih.govresearchgate.net |

| Beauveria bassiana KCh J1.5 | Pregn-1,4-diene-3,20-dione (Δ¹-progesterone) | Hydroxylated derivatives mdpi.comnih.gov |

Enzymatic Dehydrogenation and Oxidation Pathways (e.g., Cholest-4-en-3-one Δ1-dehydrogenase)

Enzymatic dehydrogenation is another crucial transformation in steroid synthesis. The introduction of a double bond at the C1-C2 position of the steroid A-ring often enhances the metabolic stability and biological activity of the resulting Δ¹-3-ketosteroid. mdpi.com

Cholest-4-en-3-one Δ1-dehydrogenase (AcmB): This flavoprotein, originally identified from the denitrifying bacterium Sterolibacterium denitrificans, catalyzes the Δ¹-desaturation of cholest-4-en-3-one. nih.govresearchgate.net Importantly, this enzyme exhibits broad substrate specificity and can efficiently oxidize other steroids, including progesterone, to their corresponding Δ¹-derivatives. mdpi.comnih.govnih.govresearchgate.net The recombinant form of AcmB, produced in E. coli, has been successfully used on a larger scale to produce pregn-1,4-diene-3,20-dione (Δ¹-progesterone) from progesterone. mdpi.comnih.gov The use of immobilized AcmB has also been shown to enhance operational stability and allow for continuous production of Δ¹-steroids. mdpi.com

Enzyme Engineering and Whole-Cell Biocatalysis Systems for Steroid Functionalization

To overcome the limitations of natural enzymes and improve the efficiency of biotransformations, enzyme engineering and the development of whole-cell biocatalysis systems have become critical areas of research. rsc.orgnih.gov These approaches aim to enhance enzyme activity, selectivity, and stability, as well as to create more efficient and sustainable production processes. rsc.org

Protein Engineering: Techniques like semi-rational protein engineering can be used to improve the properties of steroid-modifying enzymes. rsc.orgnih.gov For example, by identifying key amino acid residues in the active site of an enzyme, site-directed mutagenesis can be employed to create variants with enhanced regioselectivity and catalytic activity. nih.gov This has been successfully applied to cytochrome P450 monooxygenases to improve C14α-hydroxylation of various steroids. whu.edu.cn

Whole-Cell Biocatalysis: This approach utilizes genetically engineered microorganisms as self-contained catalytic units. frontiersin.org By introducing the genes for specific steroid-modifying enzymes into a host organism like E. coli or yeast, it is possible to create customized biocatalysts for desired transformations. frontiersin.org These systems can be further optimized by engineering the host's metabolic pathways to improve cofactor regeneration and substrate supply. frontiersin.org For instance, immobilizing whole cells, such as Aspergillus ochraceus in alginate gels, can enhance stability and reusability for processes like the 11α-hydroxylation of progesterone. nih.gov

Structure-Guided Derivatization and Analogue Design

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to optimize its pharmacological profile. For this compound and related progestins, this involves targeted chemical changes to modulate activity, selectivity, and pharmacokinetic properties.

Systematic Modification at C-11, C-16, and C-17 Positions for Activity Modulation

Modifications at the C-11, C-16, and C-17 positions of the progesterone framework have been extensively explored to develop new analogues with altered biological activities.

C-11 Position: The introduction of an oxo group at the C-11 position, as seen in this compound, is a key structural feature that can influence progestational activity. The 11α-hydroxylation by fungi is a common route to introduce functionality at this position, which can then be oxidized to the 11-keto group. nih.govmdpi.com

C-16 and C-17 Positions: The C-16, C-17-didehydro feature is a significant structural motif. Further modifications at these positions are common. For example, the introduction of various substituents at C-17 can significantly impact receptor binding and activity. nih.gov The 17α-hydroxylation is a particularly desirable transformation for producing valuable steroid products. mdpi.com Fungi like Isaria fumosorosea and Isaria farinosa have been shown to be capable of this reaction. mdpi.com

Introduction of Halogenated Derivatives for Modulated Biological Activity

The incorporation of halogen atoms into a steroid structure is a well-established strategy to enhance biological activity and modify physicochemical properties.

Fluorine Substitution: The introduction of fluorine atoms can significantly alter the electronic properties of a molecule and improve its binding affinity to target receptors. nih.gov Studies on progesterone derivatives with a halogen-substituted acetoxyphenyl substituent at the C-17 position have shown that the position of the fluorine atom is crucial for progesterone receptor binding activity. nih.gov For instance, a fluorine atom in the meta position of the acetoxyphenyl ring at C-17 resulted in improved binding activity compared to ortho or para positions. nih.gov

Molecular and Biochemical Mechanisms of 16,17 Didehydro 11 Oxoprogesterone Action

Interaction with Steroid Receptors

The biological activity of 16,17-Didehydro-11-oxoprogesterone, a synthetic progestin, is predicated on its interaction with various steroid receptors. An understanding of these interactions at a molecular level is crucial for elucidating its mechanism of action. This section will explore the binding affinity of this compound for progesterone (B1679170) receptors, its selectivity for progesterone receptor isoforms, and its potential cross-reactivity with other nuclear and membrane steroid receptors.

Progesterone Receptor Binding Affinity and Ligand Activity Profiling

For instance, 11-ketoprogesterone (B144819), which shares the 11-oxo feature, is reported to be devoid of progestogenic activity, suggesting that the 11-oxo group may hinder effective binding to the progesterone receptor (PR) and/or activation of the receptor. wikipedia.org However, the introduction of a double bond at the 16,17 position, as seen in this compound, could alter the steroid's three-dimensional structure in a way that might enhance its interaction with the PR ligand-binding domain.

To provide context, the following table presents the relative binding affinities (RBA) of progesterone and some related synthetic progestins for the progesterone receptor.

| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |

| Progesterone | High | Weak |

| 17α-hydroxyprogesterone caproate (17-OHPC) | Lower than Progesterone | Very Low |

This table illustrates the binding affinities of related compounds and is for comparative purposes.

Specificity and Selectivity Towards Progesterone Receptor Isoforms (PR-A, PR-B)

The progesterone receptor exists as two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. PR-B is a full-length protein, while PR-A is a truncated form. These isoforms can mediate different physiological effects, and their ratio can vary in different tissues and disease states, such as breast cancer. nih.gov

Synthetic progestins can exhibit differential activity towards PR-A and PR-B, acting as agonists, antagonists, or mixed agonist/antagonists in an isoform-specific manner. This selectivity is a key aspect of their therapeutic potential. For example, some synthetic progestins may act as agonists via PR-B while displaying antagonistic effects via PR-A on certain genes. nih.gov

The specific interaction of this compound with PR-A and PR-B has not been empirically determined. However, based on the behavior of other synthetic progestins, it is plausible that the unique structural features of this compound could confer selectivity for one isoform over the other. The 11-oxo and 16,17-didehydro moieties would influence the ligand's conformation upon binding, potentially leading to differential interactions with the unique N-terminal domain of PR-B or affecting the dimerization of the receptor isoforms. Further research is required to characterize the isoform-specific activity of this compound.

Exploration of Cross-Reactivity with Other Nuclear Steroid Receptors (e.g., Glucocorticoid Receptors, Mineralocorticoid Receptors)

Cross-reactivity with other steroid receptors, particularly the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), is a common feature of many synthetic progestins and can contribute to their side-effect profiles. The structural similarity between progesterone and corticosteroids makes such interactions possible.

The presence of an 11-oxo group in this compound is particularly relevant in this context. The 11-oxo group is a feature of cortisone (B1669442), an endogenous glucocorticoid. However, 11-ketoprogesterone itself is reported to lack glucocorticoid activity. wikipedia.org This suggests that the 11-oxo group alone may not be sufficient to confer significant GR agonism. A study on 17α-hydroxyprogesterone caproate (17-OHPC) also showed very weak binding to the GR. nih.gov

Investigation of Membrane Receptor Interactions (e.g., Membrane Glucocorticoid Receptors, GABA-A Receptors)

In addition to nuclear receptors, steroids can exert rapid, non-genomic effects through interactions with membrane-bound receptors. 11-ketoprogesterone has been found to act as a weak negative allosteric modulator of the GABA-A receptor and may also interact with membrane glucocorticoid receptors. wikipedia.org

Given the structural similarity, it is conceivable that this compound could also interact with these membrane receptors. The GABA-A receptor, a ligand-gated ion channel, is a known target for various neurosteroids. Modulation of this receptor can lead to effects on neuronal excitability. An interaction with membrane glucocorticoid receptors could mediate rapid cellular signaling events, distinct from the slower, transcription-based effects of nuclear receptor activation. The unsaturated 16,17-bond might influence the molecule's ability to intercalate into the cell membrane and interact with these receptors.

Enzymatic Pathways and Metabolic Transformations (In Vitro/Non-Human Systems)

Modulation of Steroidogenic Enzymes

The metabolism of structurally similar compounds provides insights into the potential metabolic pathways for this compound. A key enzyme in the metabolism of 11-oxo steroids is 11β-hydroxysteroid dehydrogenase (11β-HSD). 11-ketoprogesterone is known to be a substrate for 11β-HSD, which can convert it to the corresponding 11β-hydroxy derivative. wikipedia.org It is therefore highly probable that this compound would also be a substrate for this enzyme.

Furthermore, studies on the biotransformation of progesterone and its derivatives by microorganisms have revealed various hydroxylation reactions. For example, the fungus Isaria farinosa can hydroxylate progesterone at various positions. nih.gov While not a human metabolic system, this demonstrates the susceptibility of the steroid nucleus to enzymatic modification.

The 16,17-didehydro bond may also be a site for metabolic attack, potentially through reduction or epoxidation, leading to a variety of metabolites with altered biological activities. The metabolism of this compound in human systems would likely involve a combination of these and other enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

No studies were identified that investigate the inhibitory activity or mechanism of action of this compound on the 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) enzyme.

Potential Interactions with Cytochrome P450 Enzymes (e.g., CYP17A1, CYP3A4)

There is no available research documenting the interactions of this compound with Cytochrome P450 enzymes, including CYP17A1 and CYP3A4.

In Vitro Biotransformation Studies by Isolated Enzymes or Cellular Extracts

No published in vitro biotransformation studies for this compound using isolated enzymes or cellular extracts were found.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Elucidating Key Structural Features for Receptor Binding Affinity and Selectivity

There are no available Structure-Activity Relationship (SAR) studies focusing on analogues of this compound to determine key structural features for receptor binding or selectivity.

Impact of Functional Group Modifications on Enzymatic Inhibition Profiles

Research on the impact of modifying functional groups of this compound analogues on their enzymatic inhibition profiles is not present in the current scientific literature.

Computational and Theoretical Chemistry Approaches

No computational or theoretical chemistry studies, such as molecular modeling or simulations, have been published for this compound.

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein receptor at the atomic level. nih.govscienceopen.com These methods are crucial for understanding its potential as a modulator of receptors like the progesterone receptor (PR) or androgen receptor (AR).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. scienceopen.com The process involves placing the 3D structure of this compound into the binding site of a target receptor, whose structure is often obtained from crystallographic data. nih.gov Algorithms then calculate the binding affinity, or docking score, which estimates the strength of the interaction. For progesterone receptor modulators, key amino acid residues within the ligand-binding domain (LBD), such as Asn719, Gln725, and Trp755, are often crucial for forming hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Docking studies can reveal how the unique structural features of this compound, like the C11-oxo group and the C16-17 double bond, influence its fit and orientation within the receptor's binding pocket.

Interactive Data Table: Predicted Binding Affinities from Molecular Docking

This table illustrates the type of data generated from molecular docking simulations, showing the predicted binding energy of this compound with various nuclear receptors compared to reference compounds.

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | Progesterone Receptor (PR) | -10.5 | Asn719, Gln725, Arg766, Phe778 |

| Progesterone (Reference) | Progesterone Receptor (PR) | -9.8 | Asn719, Gln725, Arg766, Phe778 |

| This compound | Androgen Receptor (AR) | -9.2 | Gln711, Arg752, Asn705, Thr877 |

| Dihydrotestosterone (Reference) | Androgen Receptor (AR) | -11.1 | Gln711, Arg752, Asn705, Thr877 |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govscirp.org These methods solve the Schrödinger equation to provide detailed information about electron distribution, which governs a molecule's stability, reactivity, and spectroscopic properties. nih.govresearchgate.net

Electronic Properties: Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgscielo.org.mx A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, the electron-withdrawing nature of the ketone groups at C11 and C20, along with the conjugated double bonds, would significantly influence the electron density distribution and the HOMO-LUMO gap. researchgate.net Another property, the molecular electrostatic potential (MEP), maps the charge distribution to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions like hydrogen bonding. nih.gov

Reactivity Prediction: Quantum chemical calculations can model reaction pathways and transition states, providing insight into metabolic stability and potential chemical transformations. nih.govrsc.org By calculating the energies associated with potential metabolic reactions, such as hydroxylation or reduction, researchers can predict the most likely metabolites of this compound. This information is vital for understanding its pharmacokinetics and potential for generating active or inactive metabolites. chemrxiv.org

Interactive Data Table: Calculated Quantum Chemical Properties

This table provides examples of electronic property data for this compound that would be obtained through quantum chemical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | -2.1 eV | Indicates energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher chemical stability and lower reactivity. scirp.org |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule, influencing solubility and binding. |

| Molecular Electrostatic Potential | Negative potential near C11=O and C20=O | Predicts sites for hydrogen bond acceptance and electrophilic attack. |

Cheminformatics and In Silico Prediction of Biological Activities (e.g., Enzyme Inhibition, Androgen Antagonism)

Cheminformatics combines computational methods with chemical information to predict the biological activities of compounds. nih.gov These in silico approaches use statistical models and databases of known chemicals to forecast properties like enzyme inhibition or receptor antagonism. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For this compound, QSAR models built on datasets of known steroids could be used to predict its binding affinity for various receptors or its inhibitory potential against enzymes like 5α-reductase or aromatase.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. By creating a pharmacophore model based on known androgen receptor antagonists, for example, researchers can screen compounds like this compound to see if they match the required features. nih.gov This method is effective for identifying potential receptor antagonists or agonists. nih.govnih.gov

ADME Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. nih.gov For this compound, these models can estimate properties like oral bioavailability and metabolic stability based on its physicochemical characteristics, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. scienceopen.comnih.gov

Interactive Data Table: In Silico Predictions of Biological Activity and Drug-Likeness

This table summarizes the kind of predictive data generated by cheminformatics tools for this compound.

| Prediction Target | Model/Method | Predicted Outcome | Confidence Score |

| Androgen Receptor Binding | Antagonist Pharmacophore Model | Potential Antagonist | 75% |

| Progesterone Receptor Binding | Agonist QSAR Model | Probable Agonist | 82% |

| Aromatase Inhibition | Inhibition Model | Low Probability | 30% |

| Lipinski's Rule of Five | Physicochemical Calculation | Compliant (0 violations) | N/A |

| Oral Bioavailability | ADME Prediction Model | High | 88% |

Advanced Analytical and Research Methodologies for 16,17 Didehydro 11 Oxoprogesterone

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise chemical structure of 16,17-Didehydro-11-oxoprogesterone is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from data on related progesterone (B1679170) compounds. ¹H NMR spectra would reveal the number of different types of protons and their connectivity, while ¹³C NMR would identify the number and electronic environment of the carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information by revealing how the molecule breaks apart, which helps to confirm the identity of the compound and distinguish it from isomers.

Interactive Data Table: Illustrative Spectroscopic Data for a Progesterone Analog

| Technique | Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (δ) | 0.60 - 5.70 ppm |

| ¹³C NMR | Chemical Shift (δ) | 10 - 210 ppm |

| HRMS | [M+H]⁺ | 313.1804 (Calculated for C₂₁H₂₅O₂) |

Note: The data presented in this table is illustrative for a progesterone analog and not specific to this compound.

Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of steroid compounds. For progesterone analogs, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering good separation based on the hydrophobicity of the analytes. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, and can be run in either isocratic or gradient elution mode to achieve optimal separation. Detection is typically performed using a UV detector, as the α,β-unsaturated ketone chromophore present in many steroids absorbs UV light.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like steroids. To enhance volatility and improve chromatographic performance, steroids are often derivatized prior to GC analysis. GC is frequently coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for confident identification.

Interactive Data Table: Typical Chromatographic Conditions for Progesterone Analog Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (gradient) | UV (254 nm) |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry |

Receptor Binding Assays and Reporter Gene Assays for Functional Characterization

To understand the biological activity of this compound, its interaction with steroid hormone receptors, such as the progesterone receptor (PR) and the androgen receptor (AR), is investigated using receptor binding and reporter gene assays.

Receptor Binding Assays: These assays directly measure the affinity of a compound for a specific receptor. A common format is a competitive binding assay where the test compound (this compound) competes with a radiolabeled or fluorescently labeled ligand of known high affinity for the receptor. The amount of labeled ligand displaced by the test compound is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

Reporter Gene Assays: These are cell-based assays that measure the functional consequence of a compound binding to its receptor and activating or inhibiting gene transcription. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to that receptor. When this compound binds to and activates the receptor, the receptor-ligand complex binds to the promoter and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the transcriptional activity of the compound. These assays can distinguish between agonists (which activate the receptor) and antagonists (which block the receptor).

In Vitro Enzyme Activity Assays for Mechanistic Studies

The metabolic stability and potential for drug-drug interactions of this compound are assessed using in vitro enzyme activity assays. These studies focus on the enzymes responsible for steroid metabolism, primarily cytochrome P450 (CYP) enzymes and steroidogenic enzymes.

The metabolism of progesterone and its analogs is complex, involving multiple enzymatic pathways. Key enzymes include those in the cytochrome P450 superfamily (e.g., CYP3A4), as well as reductases (e.g., 5α-reductase) and hydroxysteroid dehydrogenases (e.g., 3α-HSD, 3β-HSD, and 20α-HSD).

In vitro assays to study the interaction of this compound with these enzymes typically utilize human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, or recombinant enzymes that express a single, specific enzyme. The disappearance of the parent compound and the formation of metabolites over time are monitored, usually by LC-MS. These experiments can determine the rate of metabolism and identify the specific enzymes involved through the use of selective chemical inhibitors or by using a panel of recombinant enzymes.

Development of Isotopic Labeling Strategies for Metabolic Tracing Studies

To trace the metabolic fate of this compound in complex biological systems, isotopic labeling strategies are employed. This involves synthesizing the compound with one or more atoms replaced by a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The synthesis of isotopically labeled steroids can be achieved through various chemical routes, including partial or total synthesis using labeled starting materials. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry due to their higher mass.

In metabolic tracing studies, the isotopically labeled this compound is introduced into an in vitro or in vivo system. Samples are then collected over time and analyzed by mass spectrometry. By tracking the mass shift in the parent compound and its metabolites, researchers can elucidate metabolic pathways, determine the rates of metabolic conversion, and identify novel metabolites. This approach provides a powerful tool for understanding the complete metabolic profile of the compound.

Research Applications and Broader Scientific Implications of 16,17 Didehydro 11 Oxoprogesterone

Contribution to Understanding Steroid Hormone Biology and Endocrinology

16,17-Didehydro-11-oxoprogesterone and its close chemical relatives, such as 11-ketoprogesterone (B144819), are integral to advancing the understanding of steroid hormone biology. The study of 11-oxygenated (11-oxy) steroids has revealed alternative pathways for androgen biosynthesis, moving beyond the traditional focus on testosterone (B1683101) and dihydrotestosterone. nih.gov

Research into the metabolism of related compounds like 11-ketoprogesterone (11KP4) has shown that enzymes such as Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) can act on these 11-oxy substrates. nih.gov Specifically, CYP17A1 catalyzes the 17α-hydroxylation of 11KP4 to produce 21-deoxycortisone. nih.gov This finding is crucial as it highlights the existence of a "C11-oxy backdoor pathway" for steroid synthesis, which may be significant in certain endocrine disorders where the production of C11-oxy C19 and C21 steroids is elevated. nih.gov

By serving as a synthetic precursor, this compound enables the creation of various 11-oxy steroids. These molecules, in turn, allow researchers to investigate the function and regulation of enzymes involved in these alternative metabolic routes, thereby deepening the collective knowledge of adrenal and gonadal steroidogenesis. nih.govnih.gov The availability of such compounds is essential for studying conditions like 21-hydroxylase deficiency and polycystic ovary syndrome, where 11-oxyandrogens are believed to contribute to androgen excess. nih.govresearchgate.net

Role as a Chemical Probe in Steroid Receptor and Enzyme Research

The rigid, well-defined structure of this compound makes it an excellent foundational scaffold for developing chemical probes. In biomedical research, chemical probes are small molecules used to study biological systems, such as the function of a specific protein. By systematically modifying the core structure of this steroid, scientists can synthesize a library of derivatives and test their interactions with various steroid receptors and enzymes.

This process helps in mapping the binding pockets of target proteins and understanding structure-activity relationships (SAR). For instance, derivatives of the closely related 11-ketoprogesterone have been used to probe the ligand-binding domains of the progesterone (B1679170) receptor (PR). Studies have shown that while some C11-oxo steroids act as antagonists at the progesterone receptor, others can exhibit agonistic (activating) effects, demonstrating how a small change to the steroid scaffold can alter its biological signal. mdpi.com

Furthermore, these derivatives are instrumental in studying the substrate specificity of key metabolic enzymes. By observing how enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) metabolize different variations of the steroid scaffold, researchers can elucidate the enzyme's mechanism and identify structural features necessary for recognition and catalysis. researchgate.net

Pre-clinical Drug Discovery and Lead Optimization Efforts Based on this compound Scaffolds

The steroid nucleus is a privileged scaffold in drug discovery, having yielded numerous therapeutic agents. The this compound framework, with its distinct chemical features, serves as a valuable starting point for the design of novel drug candidates. Medicinal chemists leverage this scaffold to develop molecules with tailored properties, aiming for high potency and selectivity for specific biological targets.

Development of Selective Modulators for Steroid Receptors

A major goal in modern endocrinology-focused drug discovery is the development of selective receptor modulators. These compounds are designed to interact with a steroid receptor, such as the androgen or progesterone receptor, and elicit a tissue-specific response. This approach aims to maximize therapeutic benefits in a target tissue (e.g., muscle or bone) while minimizing undesirable side effects elsewhere.

The scaffold of this compound is a viable candidate for developing such modulators. Its pregnane (B1235032) skeleton is a well-established foundation for ligands of the progesterone and androgen receptors. Research on related 11-oxy steroids has demonstrated that they can modulate progesterone receptor activity. For example, various C11-oxy C21 steroids exhibit either agonistic or antagonistic effects on different isoforms of the progesterone receptor (PRA and PRB). mdpi.com Specifically, compounds like 11-ketoprogesterone were found to be antagonists, while others showed isoform-specific agonism. mdpi.com This differential activity underscores the potential for developing highly selective modulators from this class of steroid scaffolds.

Exploration of Potential for Enzyme Inhibitors (e.g., 11β-HSD1, Testosterone 17β-dehydrogenase)

The this compound scaffold is also a promising starting point for designing inhibitors of key steroidogenic enzymes, which are therapeutic targets for various diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is a major focus in metabolic disease research as it converts inactive cortisone (B1669442) into active cortisol within tissues like fat and liver, contributing to conditions such as obesity and type 2 diabetes. Inhibiting 11β-HSD1 is therefore a promising therapeutic strategy. Progesterone metabolites, particularly those with an 11-oxygen function, are known to be potent inhibitors of 11β-HSD. Studies have shown that both 11α- and 11β-hydroxyprogesterone are powerful inhibitors of the enzyme. ahajournals.org Given this precedent, the this compound structure represents a logical foundation for creating novel and selective 11β-HSD1 inhibitors for pre-clinical investigation.

Testosterone 17β-dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of less active 17-keto steroids (like androstenedione) and more potent 17β-hydroxy steroids (like testosterone). Inhibiting specific 17β-HSD isozymes is a strategy for treating hormone-dependent cancers, such as prostate and breast cancer. Steroid-based molecules are frequently explored as inhibitors. The core structure of this compound provides a suitable template for designing such inhibitors, where modifications can be made to target the active site of specific 17β-HSD isozymes.

Table 1: Research on Related Steroid Scaffolds as Enzyme Modulators This table is for illustrative purposes based on research on closely related compounds.

| Compound Class | Target Enzyme | Observed Effect | Potential Therapeutic Application |

|---|---|---|---|

| 11-Hydroxyprogesterones | 11β-HSD1 | Potent Inhibition ahajournals.org | Metabolic Syndrome, Type 2 Diabetes |

| C11-oxy C21 Steroids | Progesterone Receptor | Agonism & Antagonism mdpi.com | Hormone-dependent Cancers, Contraception |

| C11-oxy Steroid Metabolites | CYP17A1 | Substrate for Hydroxylation nih.gov | Endocrine Disorders, Prostate Cancer |

Applications in Synthetic Chemistry and Biocatalysis for Steroid Production

Beyond its direct biological investigation, this compound is primarily valued as an intermediate in synthetic chemistry. Its specific arrangement of functional groups—including the C11-ketone, the C3-ketone, the Δ4 double bond, and the Δ16 double bond—offers multiple sites for chemical modification.

Organic chemists utilize this compound as a building block to construct more complex or novel steroid derivatives that would be difficult to synthesize from simpler starting materials. The Δ16 double bond, in particular, is a key feature that allows for the introduction of various side chains at the C17 position, a common strategy in the synthesis of corticosteroids and other biologically active steroids.

In the field of biocatalysis, enzymes are used as catalysts to perform specific and selective chemical transformations. Steroid scaffolds like this compound are excellent substrates for such processes. For example, specific hydroxylating enzymes could be used to introduce hydroxyl groups at precise positions on the steroid nucleus, a step that is often challenging to achieve with traditional chemical methods. Similarly, reductase enzymes could selectively act on one of the ketone groups. The use of biocatalysis with such intermediates can lead to more efficient, environmentally friendly, and cost-effective production routes for high-value steroid hormones and pharmaceuticals.

Future Research Directions and Unexplored Avenues

Comprehensive Mechanistic Studies of Atypical Receptor Interactions

Future research should prioritize a thorough investigation of the binding profile of 16,17-Didehydro-11-oxoprogesterone beyond classical nuclear progesterone (B1679170) receptors (PRs). The established paradigm of steroid hormone action has expanded to include rapid, non-genomic effects mediated by membrane-bound receptors.

A crucial avenue of exploration is the interaction of this compound with membrane progesterone receptors (mPRs) , which belong to the progestin and adipoQ receptor (PAQR) family. nih.govwikipedia.org These receptors can initiate rapid signaling cascades within cells, influencing processes distinct from the genomic pathways of nuclear PRs. nih.govwikipedia.org Studies have shown that mPRs are involved in various physiological processes and are expressed in cancer cells, suggesting they could be important therapeutic targets. nih.govwikipedia.org Investigating whether this compound acts as an agonist or antagonist at different mPR subtypes (mPRα, mPRβ, and mPRγ) could reveal novel mechanisms of action. nih.govwikipedia.org

Furthermore, the differential activity of the two main nuclear progesterone receptor isoforms, PR-A and PR-B , presents another critical area for study. nih.govnih.gov These isoforms can mediate different, and sometimes opposing, biological effects. nih.govnih.gov Understanding how this compound interacts with and modulates the activity of PR-A and PR-B homodimers and heterodimers is essential for predicting its tissue-specific effects and potential therapeutic benefits or side effects. nih.govnih.gov

Discovery of Novel Biotransformation Pathways and Enzymes

The metabolic fate of this compound is a significant unknown. Elucidating its biotransformation pathways is critical for understanding its pharmacokinetic profile, including its half-life, bioavailability, and the formation of potentially active or inactive metabolites.

A primary focus should be on the role of cytochrome P450 (CYP) enzymes , which are major drivers of steroid hormone metabolism. nih.govresearchgate.netmdpi.com In vitro studies using human liver microsomes and recombinant human CYP enzymes can identify the specific isoforms responsible for the metabolism of this compound. For instance, CYP3A4 is known to be heavily involved in the metabolism of many progestins, such as medroxyprogesterone (B1676146) acetate (B1210297). nih.gov Investigating the involvement of this and other CYP enzymes will be a key first step.

Beyond the initial oxidative metabolism, the subsequent conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion, should also be characterized. Identifying the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved will provide a more complete picture of its metabolic clearance.

Advanced Computational Modeling for Predictive SAR and ADME Properties (Pre-clinical focus)

In silico approaches offer a powerful and cost-effective means to predict the properties of this compound and to guide the design of future analogues.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of related steroids with their biological activity. uni-ruse.bgnih.govunicamp.brscielo.br By comparing the structural features of this compound with other progestins of known activity, it may be possible to predict its binding affinity for various receptors and its potential efficacy. uni-ruse.bgnih.govunicamp.brscielo.br

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) models are crucial for early-stage drug development. mdpi.comnih.govmdpi.comresearchgate.net These computational tools can estimate key pharmacokinetic parameters such as oral bioavailability, plasma protein binding, blood-brain barrier penetration, and potential for drug-drug interactions. mdpi.comnih.govmdpi.comresearchgate.net Applying these models to this compound can help to anticipate its behavior in vivo and identify potential liabilities that may need to be addressed in the design of next-generation compounds.

| Computational Modeling Approach | Application to this compound | Potential Insights |

| QSAR | Correlate structural features with predicted receptor binding affinity. | Identification of key structural motifs for activity and selectivity. |

| ADME Modeling | Predict pharmacokinetic properties like absorption and metabolism. | Early assessment of drug-likeness and potential for optimization. |

| Molecular Docking | Simulate binding to PR isoforms and mPRs. | Understanding of binding modes and potential for isoform selectivity. |

Integration of Omics Data for Systems-Level Understanding of Compound Effects (In vitro/Ex vivo)

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate various "omics" technologies. This systems-biology approach can reveal the global impact of the compound on cellular function.

Transcriptomics , using techniques like RNA sequencing, can identify the full spectrum of genes whose expression is altered by treatment with this compound in relevant cell lines (e.g., breast cancer cells, endometrial cells). This can provide insights into the signaling pathways and cellular processes it modulates.

Proteomics can be used to study the changes in protein expression and post-translational modifications following treatment with the compound. nih.govnih.gov This can complement transcriptomic data and provide a more direct measure of the functional changes occurring within the cell. nih.govnih.gov

Metabolomics offers a powerful tool to analyze the global changes in the cellular metabolome in response to this compound. nih.govnih.govoup.commetabolomicscentre.ca This can help to identify novel metabolic pathways affected by the compound and may reveal unexpected biological activities. nih.govnih.govoup.commetabolomicscentre.ca

| Omics Technology | Application to this compound | Potential Discoveries |

| Transcriptomics | Analyze changes in gene expression in treated cells. | Identification of target genes and regulated pathways. |

| Proteomics | Profile changes in protein expression and modifications. | Understanding of functional cellular responses. |

| Metabolomics | Assess global changes in cellular metabolites. | Discovery of novel metabolic effects and biomarkers of activity. |

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Selectivity

The knowledge gained from the aforementioned research avenues can inform the rational design and synthesis of novel analogues of this compound with improved therapeutic properties. The development of Selective Progesterone Receptor Modulators (SPRMs) has demonstrated that it is possible to create compounds with tissue-selective agonist, antagonist, or mixed profiles. nih.govoup.comwikipedia.orgnih.govtaylorandfrancis.com

By systematically modifying the structure of this compound, medicinal chemists can aim to:

Enhance selectivity for specific progesterone receptor isoforms (PR-A vs. PR-B) or for mPRs over nuclear PRs.

Optimize the pharmacokinetic profile , for example, by improving oral bioavailability or modulating the metabolic rate.

Introduce novel functionalities to explore new biological activities.

The synthesis of such analogues could be guided by the insights from computational modeling and the structure-activity relationships derived from experimental testing. The ultimate goal would be to develop next-generation compounds with superior efficacy and a more favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 16,17-Didehydro-11-oxoprogesterone in biological samples, and how can cross-reactivity with structurally similar steroids be minimized?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity. To minimize cross-reactivity with analogs like 17-hydroxyprogesterone, optimize chromatographic separation using a C18 column with a gradient elution of methanol/water containing 0.1% formic acid. Include isotope-labeled internal standards (e.g., 17-OH-progesterone-2,3,4-13C3) to correct for matrix effects . Validate assays by testing recovery rates in spiked serum samples and comparing results with established protocols from accredited laboratories (e.g., CAP Surveys) .

Q. How should researchers design in vitro experiments to assess the progestogenic activity of this compound?

- Methodological Answer : Use progesterone receptor (PR)-transfected cell lines (e.g., T47D or HEK293) in luciferase reporter assays. Include controls for non-specific binding by co-administering PR antagonists (e.g., RU486). Normalize activity to reference compounds like progesterone (100% efficacy) and 17-hydroxyprogesterone (partial agonist). Dose-response curves (0.1 nM–10 μM) should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate EC50 values. Replicate experiments ≥3 times to account for inter-assay variability .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in hepatic microsomes be resolved?

- Methodological Answer : Discrepancies often arise from variations in microsome preparation (e.g., species-specific cytochrome P450 content). Standardize protocols using pooled human liver microsomes (HLM) pre-treated with NADPH. Quantify parent compound depletion via LC-MS/MS and calculate intrinsic clearance (CLint) using the in vitro half-life method. Cross-validate results with recombinant CYP isoforms (e.g., CYP3A4, CYP2C19) to identify dominant metabolic pathways. Address contradictions by comparing experimental conditions (e.g., incubation time, protein concentration) across studies and applying the PRISMA framework for systematic review of conflicting evidence .

Q. What experimental strategies are recommended for elucidating the role of this compound in adrenal steroidogenesis under hypoxic conditions?

- Methodological Answer : Use primary adrenal cortex cultures or H295R cell lines exposed to hypoxia (1% O2) for 24–72 hours. Measure steroid output (e.g., cortisol, androstenedione) via ELISA or LC-MS/MS. Suppress 11β-hydroxylase (CYP11B1) activity with metyrapone to isolate the compound’s contribution to pathway flux. Integrate RNA-seq data to identify hypoxia-inducible factor (HIF)-mediated regulation of steroidogenic enzymes. Normalize results to housekeeping genes (e.g., GAPDH) and validate findings with siRNA knockdown of HIF-1α .

Q. How should researchers design multi-analyte profiling studies to investigate this compound’s interaction with glucocorticoid and androgen receptors?

- Methodological Answer : Employ a competitive binding assay using radiolabeled ligands (e.g., 3H-dexamethasone for glucocorticoid receptors, 3H-dihydrotestosterone for androgen receptors). Include displacement curves (0.1–1000 nM) and calculate Ki values using the Cheng-Prusoff equation. Cross-validate with transcriptional activation assays (e.g., GRE-luciferase for glucocorticoids, ARE-luciferase for androgens). For clinical relevance, compare binding affinities to endogenous steroids (e.g., cortisol, testosterone) and synthetic analogs (e.g., flutamide) .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for variability between biological replicates. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For non-linear responses (e.g., hormetic effects), fit data to a biphasic model using tools like DRM4 or R’s drc package. Report 95% confidence intervals and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How can researchers ensure rigor when formulating hypotheses about the compound’s role in congenital adrenal hyperplasia (CAH) pathogenesis?

- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population (P) : CAH patients with CYP21A2 mutations.

- Intervention (E/I) : this compound supplementation.

- Comparison (C) : Wild-type steroid profiles.

- Outcome (O) : Normalization of 17-OHP/androstenedione ratios.

Pre-screen hypotheses using in silico docking studies (e.g., AutoDock Vina) to predict enzyme interactions .

Data Reporting and Reproducibility

Q. What metadata is critical when publishing datasets on this compound’s pharmacokinetics?

- Methodological Answer : Include:

- Sample preparation : Solvent used, storage conditions (−80°C vs. −20°C).

- Instrument parameters : LC column type, MS ionization mode (positive/negative).

- Data processing : Software version, normalization method.

Follow the Beilstein Journal’s guidelines: report ≥5 key compounds in the main text, with extended datasets in supplementary files (e.g., raw chromatograms, calibration curves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.